molecular formula C9H8N2O3 B1455410 Methyl 2-amino-1,3-benzoxazole-6-carboxylate CAS No. 851075-63-3

Methyl 2-amino-1,3-benzoxazole-6-carboxylate

Cat. No.: B1455410
CAS No.: 851075-63-3
M. Wt: 192.17 g/mol
InChI Key: SBAXJJRFJSWBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-amino-1,3-benzoxazole-6-carboxylate” is a chemical compound with the CAS Number: 851075-63-3. It has a molecular weight of 192.17 and its molecular formula is C9H8N2O3 .


Synthesis Analysis

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .


Molecular Structure Analysis

The molecular structure of “this compound” is a bicyclic planar molecule . It exhibits a high possibility of broad substrate scope and functionalization .


Chemical Reactions Analysis

Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 192.17 and its molecular formula is C9H8N2O3 .

Scientific Research Applications

Synthetic Applications

Efficient Synthesis of Benzazoles : A study demonstrated the utility of related carboxylic acid derivatives in the aquatic synthesis of benzazoles, including benzoxazoles, via the reaction with thioamidinium salts. This method offers an efficient route to produce benzazoles in good to excellent yields, highlighting the importance of such compounds in synthetic organic chemistry (Boeini & Najafabadi, 2009).

Synthesis of Benzoxazole Derivatives : Research into the Mannich reaction for synthesizing benzoxazole derivatives has shown that these compounds have significant in vitro cytotoxic and antimicrobial activities. This underscores the role of benzoxazole derivatives in developing new therapeutic agents (Tr et al., 2020).

Biological and Material Science Applications

Zinc Sensors : A versatile synthetic route was developed for bis[2-(2′-hydroxylphenyl)benzoxazole] derivatives, which exhibit an excellent response to Zn2+ cations. This indicates the application of such compounds in biologically relevant studies, including fluorescence sensing and metal ion detection (Wang & Pang, 2013).

Antimicrobial Agents : Novel 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles have been synthesized, showing antimicrobial activity against various Gram-positive and Gram-negative bacteria. This research illustrates the potential of benzoxazole derivatives as antimicrobial agents, offering a pathway for new drug development (Vodela et al., 2013).

Safety and Hazards

The safety information for “Methyl 2-amino-1,3-benzoxazole-6-carboxylate” includes hazard statements H302,H315,H319,H335 . Precautionary statements include P261,P264,P270,P271,P280,P301+P312,P302+P352,P304+P340,P305+P351+P338,P312,P330,P332+P313,P337+P313,P362,P403+P233,P405,P501 .

Properties

IUPAC Name

methyl 2-amino-1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-8(12)5-2-3-6-7(4-5)14-9(10)11-6/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAXJJRFJSWBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851075-63-3
Record name methyl 2-amino-1,3-benzoxazole-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-1,3-benzoxazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-1,3-benzoxazole-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-1,3-benzoxazole-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-1,3-benzoxazole-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-1,3-benzoxazole-6-carboxylate
Reactant of Route 6
Methyl 2-amino-1,3-benzoxazole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.